5-O-Desmethyl Omeprazole-d3 Sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

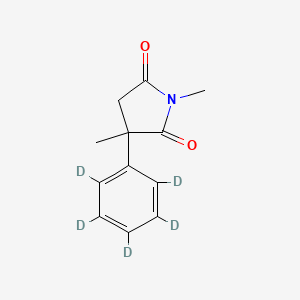

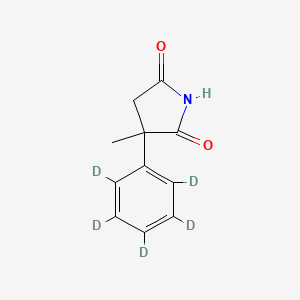

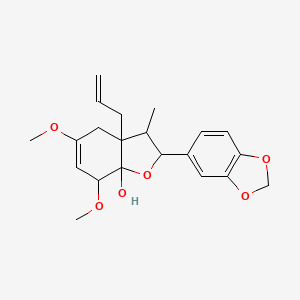

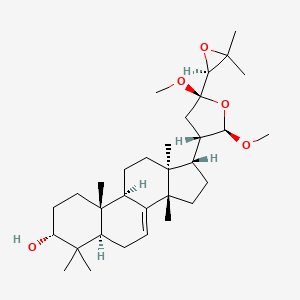

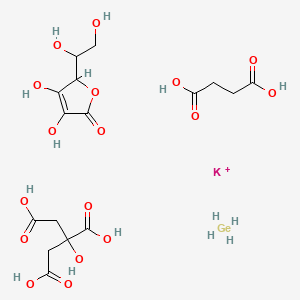

5-O-Desmethyl Omeprazole-d3 Sulfide is a labeled metabolite of Omeprazole . It has a molecular weight of 318.41 and a molecular formula of C16H14D3N3O2S .

Molecular Structure Analysis

The molecular formula of this compound is C16H14D3N3O2S . The InChI string representation of its structure is InChI=1S/C16H17N3O2S/c1-9-7-17-14 (10 (2)15 (9)21-3)8-22-16-18-12-5-4-11 (20)6-13 (12)19-16/h4-7,20H,8H2,1-3H3, (H,18,19) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 318.41 . Its exact mass is 315.10414797 g/mol and its monoisotopic mass is also 315.10414797 g/mol . The compound has a topological polar surface area of 96.3 Ų .Wissenschaftliche Forschungsanwendungen

Metabolite Analysis and Enzyme Activity

- Omeprazole, a proton pump inhibitor, and its metabolites, including 5-O-Desmethyl Omeprazole, are used for the phenotyping of cytochrome CYP3A4 and CYP2C19 enzyme activities in human plasma. A study developed an LC-MS/MS method for enantioselective quantification of omeprazole and its main metabolites (Martens-Lobenhoffer et al., 2007).

Stereoselective Metabolism

- Research shows the stereoselective metabolism of optical isomers of omeprazole by human cytochrome P450 enzymes. The study indicates different clearance rates for the S- and R-omeprazole forms, with implications for omeprazole's pharmacokinetics and its metabolites (Abelö et al., 2000).

Drug-Drug Interaction Assessment

- A study evaluated the inhibition of CYP2C19 and CYP3A4 by omeprazole and its metabolites, suggesting the contribution of metabolites to drug-drug interactions. The metabolites, including 5-O-Desmethyl Omeprazole, demonstrated reversible inhibition of these enzymes (Shirasaka et al., 2013).

Molecular Mechanisms of Action

- Research into omeprazole's mechanism of action revealed that it inhibits gastric (H+-K+)-ATPase by oxidizing essential sulfhydryl groups. The study also explored the chemical reactivity of omeprazole and its sulfide forms, including interactions with sulfenic acids (Im et al., 1985).

Conformational and Tautomeric Analysis

- The tautomerism and conformational spaces of omeprazole were studied, providing insights into the stereochemistry of omeprazole and its metabolites. This research is significant for understanding the structural basis of omeprazole's activity and the properties of its metabolites (Caner et al., 2006).

Pharmacokinetics in Special Populations

- A study on esomeprazole, the (S)-isomer of omeprazole, highlights the importance of metabolite analysis, including 5-O-Desmethyl Omeprazole, in understanding the drug's pharmacokinetics in different populations, such as those with varying liver function (Andersson et al., 2001).

Wirkmechanismus

Target of Action

The primary target of 5-O-Desmethyl Omeprazole-d3 Sulfide is the gastric proton pump . This pump is a pivotal entity responsible for orchestrating the secretion of gastric acid .

Mode of Action

This compound works by inhibiting the gastric proton pump . This inhibition results in a decrease in the production and secretion of gastric acid .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the production of gastric acid. By inhibiting the gastric proton pump, it disrupts the normal functioning of this pathway, leading to a decrease in the production and secretion of gastric acid .

Result of Action

The inhibition of the gastric proton pump by this compound leads to a decrease in the production and secretion of gastric acid . This can help in the management of conditions such as gastroesophageal reflux disease (GERD), where there is an excessive production of gastric acid .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

5-O-Desmethyl Omeprazole-d3 Sulfide plays a significant role in biochemical reactions, particularly in the inhibition of the gastric proton pump. This compound interacts with several enzymes and proteins, including the H+/K+ ATPase enzyme, which is responsible for the secretion of gastric acid . The interaction between this compound and H+/K+ ATPase results in the inhibition of acid secretion, making it a valuable tool for studying gastric acid-related disorders.

Cellular Effects

This compound influences various cellular processes, particularly in gastric parietal cells. It inhibits the H+/K+ ATPase enzyme, leading to a reduction in gastric acid secretion . This inhibition affects cell signaling pathways related to acid production and can alter gene expression associated with gastric acid regulation. Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in acid secretion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the H+/K+ ATPase enzyme in gastric parietal cells . This binding inhibits the enzyme’s activity, preventing the exchange of hydrogen and potassium ions, which is essential for acid secretion. The inhibition of H+/K+ ATPase leads to a decrease in gastric acid production, providing therapeutic benefits for conditions like peptic ulcers and gastroesophageal reflux disease.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits gastric acid secretion without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including alterations in liver enzyme levels and potential damage to gastric mucosa . These dosage-dependent effects highlight the importance of optimizing dosage levels in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its parent compound, Omeprazole. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which convert it into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed in the gastrointestinal tract and distributed to gastric parietal cells, where it exerts its inhibitory effects on the H+/K+ ATPase enzyme . The localization and accumulation of this compound in target tissues are essential for its therapeutic efficacy.

Subcellular Localization

This compound is primarily localized in the secretory canaliculi of gastric parietal cells, where it interacts with the H+/K+ ATPase enzyme . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The precise localization of this compound is critical for its inhibitory effects on gastric acid secretion.

Eigenschaften

IUPAC Name |

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPIOBRWGYAHRI-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CSC2=NC3=C(N2)C=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)